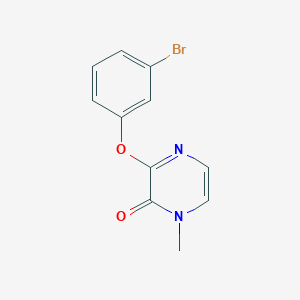

1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid

Descripción general

Descripción

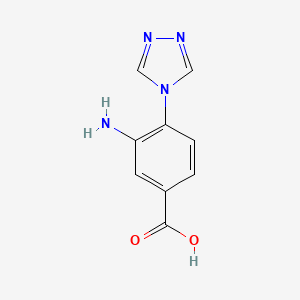

The compound “1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Attached to this indole group is a carboxylic acid group (-COOH), which is a common functional group in organic chemistry involved in many chemical reactions . The molecule also contains a cyclopropylmethyl group, which is a cyclopropyl group attached to a methyl group .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions . For instance, the synthesis of similar cyclopropyl-containing compounds has been achieved through reactions such as cyclopropanation, Wittig-Horner reaction, reduction of alkene, hydrolysis of ester, deacylation, amidation, and reductive amination .Molecular Structure Analysis

The cyclopropyl group in the molecule is a three-membered ring, which is known to be highly strained due to its small ring size and unfavored bond angles . The indole group is a bicyclic structure with conjugated pi electrons, contributing to its aromaticity . The carboxylic acid group (-COOH) is polar and can form hydrogen bonds, affecting the molecule’s physical properties and reactivity .Chemical Reactions Analysis

The cyclopropyl group can participate in various chemical reactions due to its ring strain . The carboxylic acid group is acidic and can undergo reactions such as esterification and amide formation . The indole group, being aromatic, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group would likely make the compound capable of forming hydrogen bonds, affecting its solubility in different solvents . The cyclopropyl group, being a small and strained ring, could affect the compound’s reactivity .Aplicaciones Científicas De Investigación

Ethylene Precursor and Plant Growth Regulation

Compounds similar to "1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid" have been studied extensively for their roles as precursors to ethylene in plants. Ethylene is a crucial hormone in plant biology, involved in regulating growth, development, and responses to stress. For instance, 1-Aminocyclopropane-1-carboxylic acid (ACC) serves as a direct ethylene precursor. Research on ACC and its derivatives has contributed significantly to understanding plant hormone biosynthesis pathways, ethylene signaling mechanisms, and their implications for agricultural practices (Hoffman, Yang, & McKeon, 1982; Tiwari, Duraivadivel, Sharma, & H. P., 2018).

Synthesis of Bioactive Molecules

The structural framework of "1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid" is instrumental in synthesizing bioactive molecules, including pharmaceuticals and agrochemicals. Research has shown that indole derivatives, through innovative synthetic routes, can lead to compounds with potential as enzyme inhibitors or receptor agonists. For example, indole-based compounds have been synthesized through one-pot cyclization processes, highlighting the versatility of these molecules in drug development (Wang, Wan, Jiang, & Hao, 2007).

Enzyme Inhibition Studies

Derivatives of "1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid" have found applications in studying enzyme inhibition, offering insights into the design of enzyme inhibitors for therapeutic purposes. The unique properties of the cyclopropyl group and indole moiety have been leveraged to create selective inhibitors that target specific enzymes, contributing to the development of new drugs (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).

Conformational Studies for Peptide Design

The rigidity imparted by the cyclopropyl and indole groups in "1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid" analogs facilitates conformational studies crucial for peptide and peptoid design. By limiting the conformational flexibility of side chains, researchers can better understand peptide structure-activity relationships, aiding in the design of peptoids with desired biological activities (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Novel Synthetic Methodologies

Research on "1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid" and its derivatives has also spurred the development of novel synthetic methodologies, contributing to the field of organic synthesis. These studies have introduced efficient, scalable, and low-cost approaches for constructing biologically relevant indoline and indole structures, further expanding the toolbox available for synthesizing complex organic molecules (Patil, Cavitt, Grzybowski, & France, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12-7-10-3-1-2-4-11(10)14(12)8-9-5-6-9/h1-4,7,9H,5-6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMNGKMARFHRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3=CC=CC=C3C=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-1H-indole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1529342.png)

![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)

![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)

![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)